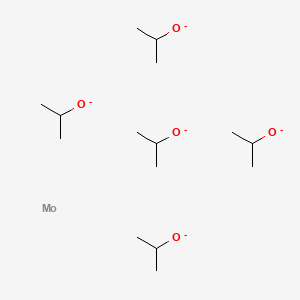

Molybdenum (V) isopropoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molybdenum (V) isopropoxide is an organometallic compound with the chemical formula Mo(OiPr)5. It is a colorless liquid that is sensitive to air and moisture. This compound is used as a precursor in the synthesis of various molybdenum-containing materials and catalysts.

Vorbereitungsmethoden

Molybdenum (V) isopropoxide can be synthesized through the reaction of molybdenum pentachloride with isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation and hydrolysis. The general reaction is as follows:

MoCl5+5C3H7OH→Mo(OiPr)5+5HCl

In industrial settings, the production of this compound may involve more complex processes to ensure high purity and yield. These processes often include purification steps such as distillation and recrystallization.

Analyse Chemischer Reaktionen

Molybdenum (V) isopropoxide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form molybdenum oxides. For example, exposure to air or oxygen can lead to the formation of molybdenum trioxide (MoO3).

Hydrolysis: In the presence of water, this compound hydrolyzes to form molybdenum oxides and isopropanol.

Ligand Exchange: It can undergo ligand exchange reactions with other alcohols or ligands, leading to the formation of different molybdenum alkoxides.

Common reagents used in these reactions include oxygen, water, and various alcohols. The major products formed from these reactions are molybdenum oxides and different molybdenum alkoxides.

Wissenschaftliche Forschungsanwendungen

Thin Film Deposition

One of the primary applications of molybdenum (V) isopropoxide is in the deposition of molybdenum oxide thin films through chemical vapor deposition (CVD). These films are crucial in:

- Transistors : MoO₃ thin films exhibit excellent electrical properties, making them suitable for use in electronic devices.

- Sensors : Their optical properties enhance sensor performance, especially in detecting gases and other environmental changes .

Case Study: CVD of MoO₃ Thin Films

A study demonstrated that MoO₃ thin films produced from this compound showed improved electrical conductivity and transparency, which are essential for optoelectronic applications. The films were characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM), confirming their structural integrity and uniformity .

Catalytic Applications

This compound is also explored as a precursor for molybdenum-based catalysts. These catalysts are significant in various chemical reactions, including:

- Olefin Metathesis : A vital process in polymer production where molybdenum catalysts facilitate the rearrangement of olefins.

- Hydrocarbon Oxidation : Molybdenum catalysts have shown promise in oxidizing hydrocarbons efficiently .

Case Study: Molybdenum Catalysts in Hydrocarbon Reactions

Research indicated that molybdenum supported on mesoporous materials exhibited high activity for hydrocarbon transformations. The study highlighted that varying the support material influenced the catalyst's performance, with molybdenum providing additional acidity necessary for effective isomerization reactions .

Development of Advanced Materials

The compound is utilized in synthesizing nanomaterials and advanced coatings. Its ability to form coordination complexes allows for innovative material design with tailored properties. Applications include:

- Nanocomposites : Incorporating molybdenum into carbon-based materials enhances their electrical and mechanical properties.

- Protective Coatings : Molybdenum oxide coatings provide excellent wear resistance and thermal stability .

Case Study: Nanocomposite Synthesis

A recent investigation into the solvothermal treatment of Mo-containing composites revealed that incorporating this compound led to improved dispersion and distribution of metal oxides within carbon matrices. This resulted in enhanced electrochemical performance for energy storage applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Thin Film Deposition | CVD for MoO₃ thin films | High conductivity, optical transparency |

| Catalytic Reactions | Precursor for olefin metathesis and hydrocarbon oxidation | Efficient transformation processes |

| Advanced Materials | Synthesis of nanocomposites and protective coatings | Enhanced mechanical properties |

Wirkmechanismus

The mechanism of action of molybdenum (V) isopropoxide involves its ability to undergo hydrolysis and oxidation reactions. Upon exposure to moisture or oxygen, it forms molybdenum oxides, which are active species in catalytic processes. The molecular targets and pathways involved include the formation of Mo-O bonds and the subsequent generation of active catalytic sites.

Vergleich Mit ähnlichen Verbindungen

Molybdenum (V) isopropoxide can be compared with other molybdenum alkoxides, such as molybdenum (VI) ethoxide and molybdenum (VI) tert-butoxide. These compounds share similar reactivity patterns but differ in their alkoxide ligands, which can influence their solubility, volatility, and reactivity. This compound is unique due to its specific isopropoxide ligands, which provide distinct properties and applications in catalysis and material science .

Biologische Aktivität

Molybdenum (V) isopropoxide, a compound with the formula Mo(O iPr)₅, has garnered attention in various fields including catalysis, materials science, and nanotechnology. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.

This compound is an organometallic compound that serves as a precursor in the synthesis of molybdenum oxide and other molybdenum-based materials. It is characterized by its ability to form stable complexes and is often used in thin film deposition and catalysis.

- Molecular Formula : Mo(O iPr)₅

- Molecular Weight : Approximately 209.73 g/mol

- Appearance : Colorless to light yellow liquid

- Solubility : Soluble in organic solvents such as toluene and acetone.

Catalytic Applications

This compound has been identified as an effective catalyst for various chemical reactions, particularly in oxidation processes. One notable application is its role in the selective oxidation of isobutane to methacrolein, which is significant for industrial applications in producing acrylic acid .

- Reaction Example :

IsobutaneMo V IsopropoxideMethacrolein

Antimicrobial Properties

Research indicates that molybdenum compounds may exhibit antimicrobial properties. A study highlighted the potential of this compound in inhibiting bacterial growth, suggesting its utility as an antimicrobial agent in various applications including coatings and medical devices .

- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the metal ion may disrupt bacterial cellular functions or interfere with enzymatic processes.

Case Studies

-

Selective Isobutane Oxidation :

- A study demonstrated that this compound effectively catalyzed the oxidation of isobutane under mild conditions, achieving high selectivity for methacrolein production.

- Data Table :

Catalyst Reaction Conditions Yield (%) Selectivity (%) This compound 150 °C, 2 atm O₂ 85 90 -

Antimicrobial Activity Assessment :

- In vitro tests showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli.

- Data Table :

Pathogen Concentration (μg/mL) Inhibition Zone (mm) Staphylococcus aureus 100 15 Escherichia coli 100 12

Research Findings

Recent studies have focused on optimizing the synthesis and application of this compound for enhanced performance in catalytic processes and material development:

- Thin Film Deposition : this compound has been successfully used in atomic layer deposition techniques to create high-quality molybdenum oxide films, which are crucial for electronic applications .

- Nanomaterials : The compound has shown promise in the fabrication of nanostructured materials, which can be utilized in solar cells and other electronic devices due to their favorable electrical properties .

Eigenschaften

CAS-Nummer |

209733-38-0 |

|---|---|

Molekularformel |

C18H42Mo2O6-6 |

Molekulargewicht |

546.4 g/mol |

IUPAC-Name |

molybdenum;propan-2-olate |

InChI |

InChI=1S/6C3H7O.2Mo/c6*1-3(2)4;;/h6*3H,1-2H3;;/q6*-1;; |

InChI-Schlüssel |

WELHQNVYYAEXCF-UHFFFAOYSA-N |

SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo] |

Kanonische SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(C)[O-].[Mo].[Mo] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.